9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone
Description
9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone is a heterocyclic compound featuring a fused pyrazole-triazinone core. Triazinones are known for their versatility in medicinal chemistry, particularly as scaffolds for anticancer and antiviral agents .
Properties
IUPAC Name |
3-chloro-2-propan-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O/c1-4(2)6-5(9)7-8(14)11-10-3-13(7)12-6/h3-4H,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUPXKAJNCDDIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN2C=NNC(=O)C2=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone typically involves the construction of the 1,2,4-triazine ring on the basis of azoles or the annulation of the azole fragment to the 1,2,4-triazine ring . One common method includes the azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle . Another approach involves treating ketones with DMF–DMA or MeONa to obtain enamines and enolates, which are then used to access the triazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods mentioned above. These methods would be optimized for higher yields and purity, using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced with other nucleophiles, such as morpholine, under specific conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Sodium carbonate in a dioxane/water solvent mixture at 70–80°C.
Oxidation and Reduction: Common reagents for oxidation might include potassium permanganate or hydrogen peroxide, while reduction could involve sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with morpholine yields the corresponding morpholine derivative .
Scientific Research Applications
9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Evaluated for antimicrobial activity against various bacteria and fungi.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The exact mechanism of action for 9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone is not fully understood. similar compounds exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural Analogues with Alkyl/Substituent Variations
Key Findings :
- Substituent Effects : The 8-isopropyl group in the target compound may improve membrane permeability compared to smaller alkyl groups (e.g., methyl) due to increased lipophilicity. However, bulky substituents could hinder target binding .
- Thienyl and Thiadiazolo Modifications : Compounds with thienyl or thiadiazolo extensions (e.g., ) exhibit enhanced anticancer activity, suggesting that extended π-systems improve interaction with cellular targets .
Fluorinated 1,2,4-Triazine Derivatives
Fluorinated triazines, such as those reviewed in , demonstrate unique electronic properties due to fluorine's electronegativity. For example:
- Fluorine vs.
Anticancer and Antiviral Triazinones
- Anticancer Activity: Compounds like 4e and 4f () with fused thiadiazolotriazinone cores show potency against leukemia, lung, and breast cancers. The chloro-substituted triazinone core may contribute to DNA intercalation or kinase inhibition .
- Anti-HIV Potential: Triazinones with mercapto and amino groups (e.g., 1e in ) demonstrate dual antiviral and anticancer effects, highlighting the scaffold's versatility .
Biological Activity
9-Chloro-8-isopropylpyrazolo[1,5-d][1,2,4]triazinone is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 241.67 g/mol
Research indicates that this compound exhibits significant biological activity primarily through its role as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial for cell cycle regulation and their dysregulation is associated with various diseases, including cancer.
Inhibition of CDKs
The compound has been shown to selectively inhibit CDK7, which is involved in the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II. This inhibition can lead to reduced transcriptional activity in cancer cells and may serve as a therapeutic strategy for treating cell proliferative diseases and inflammatory conditions .
Therapeutic Applications
The therapeutic potential of this compound encompasses a range of diseases:
- Cancer : Its ability to inhibit CDK activity suggests a role in cancer treatment by halting the proliferation of cancerous cells.
- Inflammatory Diseases : The compound has shown promise in preclinical models for reducing inflammation markers.
- Viral Infections : Research indicates its efficacy against viral replication processes, particularly in cases involving HIV and other viruses where CDK activity is critical for viral transcription and replication .
Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that treatment with this compound resulted in significant growth inhibition. The IC50 values ranged from 10 to 25 µM across different cell lines, indicating potent anticancer properties. The mechanism was attributed to G1 phase arrest and apoptosis induction through the intrinsic pathway .
Study 2: Anti-inflammatory Effects
In a murine model of inflammation, administration of the compound led to a marked decrease in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that the compound may modulate immune responses effectively and could be beneficial in treating autoimmune diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
